2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE

Descripción general

Descripción

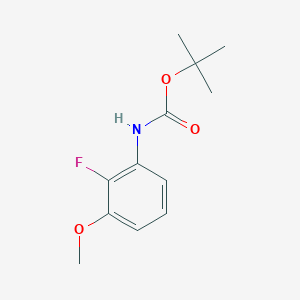

2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is an organic compound with the molecular formula C12H16FNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate typically involves the reaction of 2-fluoro-3-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for tert-butyl (2-fluoro-3-methoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing the fluoro group with an alkyl group.

Hydrolysis: The primary product is 2-fluoro-3-methoxyaniline.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Development

2-(N-Boc)amino-6-methoxyfluorobenzene serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating neurodegenerative diseases due to their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in conditions such as Parkinson's disease and Alzheimer's disease .

Case Study: nNOS Inhibition

Research has demonstrated that derivatives of this compound exhibit significant potency against nNOS. For instance, a derivative achieved a Ki value of 26 nM, indicating strong inhibition potential . This highlights its application in developing CNS-active drugs.

Anticancer Research

The compound's derivatives have been evaluated for anticancer activity against various cancer cell lines. Studies have indicated that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells.

Case Study: Anticancer Activity

A study assessed the efficacy of several derivatives against HepG2 liver cancer cells, yielding varying cell viability percentages:

| Compound | % Cell Viability |

|---|---|

| This compound derivative A | 35.01 |

| This compound derivative B | 39.22 |

| Doxorubicin (control) | 0.62 |

These results suggest that certain derivatives significantly reduce cell viability compared to established treatments like doxorubicin, making them promising candidates for further development .

Fluorination Reactions

The compound can be used in fluorination reactions to introduce fluorine atoms into organic molecules, enhancing their pharmacological properties. The fluorinated products often exhibit improved metabolic stability and bioavailability.

Case Study: Fluorination Methodology

A recent study highlighted a novel method for fluorinating compounds using this compound as a precursor. The method demonstrated high yields and selectivity, showcasing its utility in synthesizing fluorinated drug candidates .

| Application Area | Compound | Activity |

|---|---|---|

| nNOS Inhibition | Derivative A | Ki = 26 nM |

| Anticancer Activity | HepG2 Cells | % Cell Viability = 35% |

| Fluorination Reaction | Product A | Yield = 90% |

Mecanismo De Acción

The mechanism of action of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Similar structure but lacks the fluoro and methoxy groups.

2-fluoro-3-methoxyaniline: Lacks the carbamate group but shares the fluoro and methoxy substituents.

Tert-butyl (2,4-difluoro-6-methoxyphenyl)carbamate: Similar structure with an additional fluoro group.

Uniqueness

2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is unique due to the combination of the tert-butyl, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .

Propiedades

Número CAS |

801281-99-2 |

|---|---|

Fórmula molecular |

C12H16FNO3 |

Peso molecular |

241.26 g/mol |

Nombre IUPAC |

tert-butyl N-(2-fluoro-3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |

Clave InChI |

RGIQXIQVDYOOJQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.